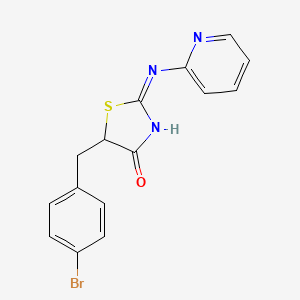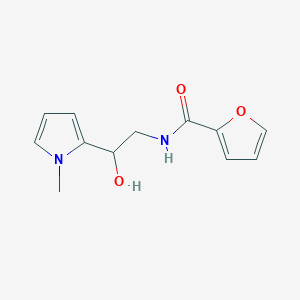
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole is a basic heterocyclic organic compound, consisting of a five-membered ring with four carbon atoms and one nitrogen atom . The 1-methyl-1H-pyrrole component is a derivative of pyrrole, where one hydrogen atom on the nitrogen is replaced by a methyl group .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Pyrrole rings, for example, have a planar structure with the nitrogen atom contributing one pair of electrons to a conjugated pi electron system .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide is involved in the synthesis of various heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials. For instance, its derivatives have been used in the synthesis of fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine and thieno[2,3-b]pyridine-2-carboxamides. These processes often involve transformations like acid-catalyzed furan ring opening or intramolecular cyclization, as demonstrated by Stroganova et al. (2016) and Ergun et al. (2014) in their studies (Stroganova, Vasilin, & Krapivin, 2016); (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).
Biobased Polymer Synthesis
In the field of biobased polymers, derivatives of this compound have been used for enzymatic polymerization. Jiang et al. (2014) demonstrated the successful creation of novel biobased furan polyesters using 2,5-bis(hydroxymethyl)furan as a building block, highlighting its potential in sustainable material production (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Development of Organic Ligands
This compound plays a role in the development of organic ligands containing furan rings. Patel (2020) explored the synthesis, characterization, and chelating properties of these ligands, highlighting their potential in forming metal complexes with diverse applications in areas like antimicrobial activity (Patel, 2020).
Electrophilic and Nucleophilic Reactions
The compound and its derivatives are used in electrophilic and nucleophilic substitution reactions. Studies by El’chaninov and Aleksandrov (2017) demonstrate its utility in the synthesis of thiazolo[5,4-f]quinoline and benzo[e][1,3]benzothiazole, highlighting its versatility in chemical synthesis (El’chaninov & Aleksandrov, 2017); (Aleksandrov & El’chaninov, 2017).
Antiprotozoal Agents
Research has also focused on synthesizing novel compounds with potential antiprotozoal activities. Ismail et al. (2004) synthesized derivatives exhibiting strong DNA affinities and significant in vitro and in vivo activities against protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-14-6-2-4-9(14)10(15)8-13-12(16)11-5-3-7-17-11/h2-7,10,15H,8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQHIWFNYXNYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

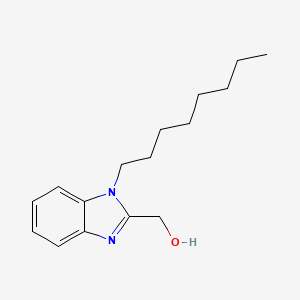
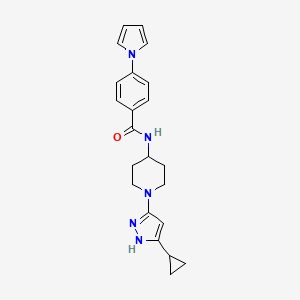
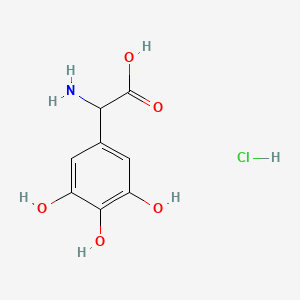
![N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2682692.png)

![3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2682697.png)
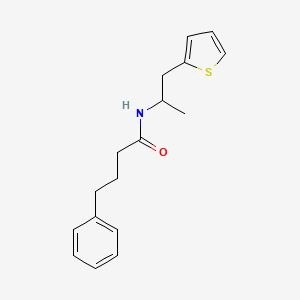
![4-methoxy-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2682699.png)
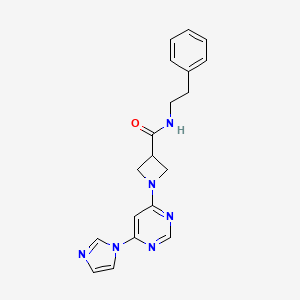
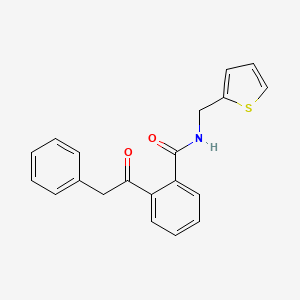
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2682703.png)

![N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2682705.png)
